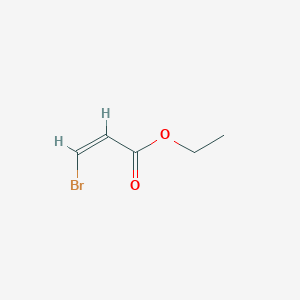
Ethyl cis-3-bromoacrylate
Overview
Description
Ethyl cis-3-bromoacrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to almost colorless clear liquid, known for its use in various chemical syntheses. This compound is particularly valued for its role as a building block in the preparation of more complex molecules, especially in the field of stereoselective synthesis .
Mechanism of Action
Target of Action
Ethyl cis-3-bromoacrylate is a nucleoside analogue . It primarily targets alkyl halides that exhibit electron deficiency . Alkyl halides are a class of organic compounds containing halogens that are bonded to carbon atoms, which can undergo nucleophilic substitution or elimination reactions.
Mode of Action
The compound acts as a stereoselective nucleophilic addition reagent . It specifically reacts with its targets (alkyl halides) through a nucleophilic addition reaction, where a nucleophile (a molecule that donates an electron pair) adds to an electrophilic alkene to form a new compound.
Biochemical Pathways
This compound is used in the synthetic preparation of aristeromycin and lipoxin derivatives . Aristeromycin is an adenosine analogue with antiviral properties, while lipoxins are a series of eicosanoid compounds that play a role in inflammation resolution.
Result of Action
This compound has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione . These compounds are of interest in the field of medicinal chemistry for their potential biological activities.
Action Environment
It’s known that the compound should be stored at a temperature of2-8°C to maintain its stability. Factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl cis-3-bromoacrylate is a nucleoside analogue, used for the synthesis of adenosine and uridine . It specifically reacts with alkyl halides that exhibit electron deficiency . The nature of these interactions is stereoselective, meaning the spatial arrangement of the atoms in the molecules it interacts with is of significant importance .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a nucleophilic addition reagent . It reacts with alkyl halides, particularly those that are electron-deficient . This reaction is key to its role in the synthesis of adenosine and uridine .
Metabolic Pathways
Given its role in the synthesis of nucleoside analogues, it may interact with enzymes and cofactors involved in nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cis-3-bromoacrylate can be synthesized through the bromination of ethyl acrylate. The reaction typically involves the addition of bromine to ethyl acrylate in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the cis-isomer .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and efficiency. The process involves continuous flow reactors and precise control of reaction conditions to maintain the desired isomeric purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl cis-3-bromoacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles.
Polymerization: It can be polymerized to form polyacrylates
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide
Major Products:
Substitution Products: Ethyl 3-aminoacrylate, ethyl 3-thioacrylate.
Addition Products: Ethyl 3-(alkylamino)acrylate, ethyl 3-(alkylthio)acrylate.
Polymers: Poly(ethyl acrylate)
Scientific Research Applications
Ethyl cis-3-bromoacrylate is used in various scientific research applications:
Comparison with Similar Compounds
- Methyl α-bromoacrylate
- Ethyl 2-bromoacrylate
- cis-1-Bromo-2-ethoxyethylene
- tert-Butyl 2-bromoacrylate
Comparison: Ethyl cis-3-bromoacrylate is unique due to its cis-configuration, which imparts specific stereochemical properties that are valuable in stereoselective synthesis. Compared to its analogues, it offers distinct reactivity patterns and selectivity in chemical reactions .
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
ethyl (Z)-3-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJVQIYRQALIK-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31930-34-4 | |
| Record name | (Z) Ethyl 3-bromoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



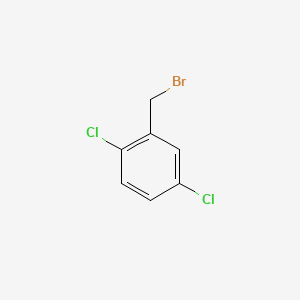


![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)
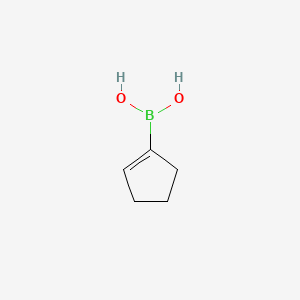
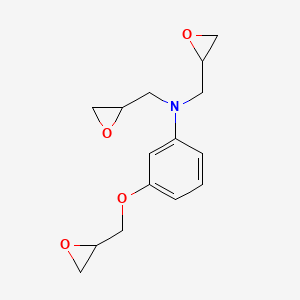


![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
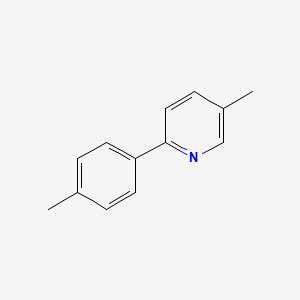
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)
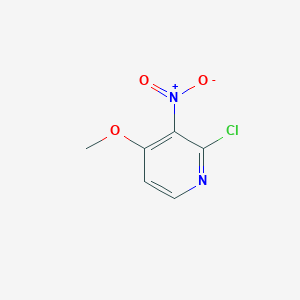
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)
